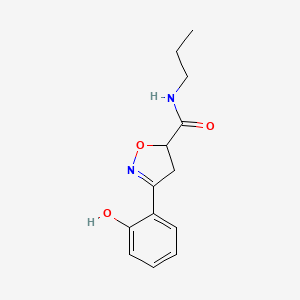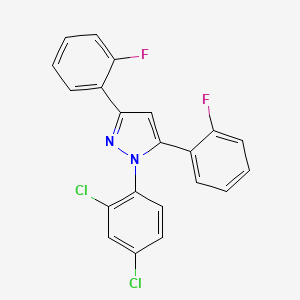![molecular formula C21H24N4O B14925796 6-cyclopropyl-N-ethyl-N-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925796.png)
6-cyclopropyl-N-ethyl-N-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-CYCLOPROPYL-N~4~-ETHYL-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and various substituents such as cyclopropyl, ethyl, phenyl, and propyl groups. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in medicinal chemistry and drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-ETHYL-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions . The reaction conditions often include the use of trifluoracetic acid as a catalyst and various solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated synthesis platforms and continuous flow reactors to optimize reaction conditions and minimize waste. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-CYCLOPROPYL-N~4~-ETHYL-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
6-CYCLOPROPYL-N~4~-ETHYL-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-CYCLOPROPYL-N~4~-ETHYL-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as TRKs. Upon binding to these targets, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can result in the reduction of cancer cell growth and the induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-b]pyridine: A bicyclic heterocyclic compound with similar structural features but different substituents.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole and pyrimidine ring, known for its biological activity.
Indole Derivatives: Compounds with a fused benzene and pyrrole ring, exhibiting diverse biological activities.
Uniqueness
6-CYCLOPROPYL-N~4~-ETHYL-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to selectively inhibit TRKs and other molecular targets makes it a valuable compound for therapeutic development and scientific research.
Propriétés
Formule moléculaire |
C21H24N4O |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
6-cyclopropyl-N-ethyl-N-phenyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H24N4O/c1-3-12-25-20-18(14-22-25)17(13-19(23-20)15-10-11-15)21(26)24(4-2)16-8-6-5-7-9-16/h5-9,13-15H,3-4,10-12H2,1-2H3 |
Clé InChI |
XSHAVSCQDGPREJ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N(CC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N'-[(E)-cyclohex-3-en-1-ylmethylidene]benzohydrazide](/img/structure/B14925713.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14925725.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925729.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14925733.png)
![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]propanamide](/img/structure/B14925734.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925740.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B14925743.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14925751.png)
![N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14925766.png)
![{4-[(4-Ethoxyphenyl)sulfonyl]piperazin-1-yl}{4-[(4-fluorophenoxy)methyl]phenyl}methanone](/img/structure/B14925769.png)
![1-[5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B14925772.png)
![5-({[1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14925785.png)

